Clausenamide

Overview

Description

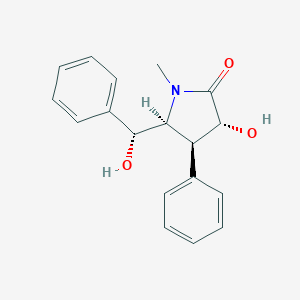

Clausenamide is a natural pyrrolidone-derived compound first isolated from the leaves of Clausena lansium (Lour) Skeels. This compound is notable for its unique structure, containing four chiral centers that yield eight pairs of enantiomers. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-clausenamide can be achieved through multiple steps starting from inexpensive materials such as trans-cinnamic acid. One efficient method involves five steps with an overall yield of 8.9% and 99.5% enantiomeric excess. The reaction conditions are mild, typically conducted at 25°C, and do not require anhydrous or very low-temperature conditions . The key steps include the synthesis of a key intermediate amide, followed by cyclization and reduction to obtain the target product .

Industrial Production Methods: Industrial production of clausenamide focuses on optimizing the synthetic route to ensure high yield and purity. The method described above is particularly suitable for large-scale preparation due to its simplicity and cost-effectiveness. The avoidance of column chromatography and the use of readily available raw materials make this method industrially viable .

Chemical Reactions Analysis

Types of Reactions: Clausenamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include lithium hydroxide for cyclization and sodium borohydride for reduction . The reactions are typically carried out under mild conditions to preserve the integrity of the chiral centers.

Major Products: The major products formed from these reactions include clausenamidone and its reduced form, this compound. These products retain the biological activity of the parent compound and are often used in further pharmacological studies .

Scientific Research Applications

Clausenamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying chiral synthesis and stereochemistry. In biology and medicine, this compound is investigated for its neuroprotective properties, particularly its ability to enhance cognition and inhibit β-amyloid toxicity, making it a promising candidate for treating Alzheimer’s disease . Additionally, this compound has shown potential in protecting against neurotoxicity induced by various agents and enhancing synaptic plasticity .

Mechanism of Action

The mechanism of action of clausenamide involves several molecular targets and pathways. It primarily exerts its effects by increasing synaptic plasticity and inhibiting the phosphorylation of tau protein, which is associated with neurofibrillary tangle formation in Alzheimer’s disease . This compound also enhances synaptic transmission and protects neurons from oxidative stress and apoptosis .

Comparison with Similar Compounds

Clausenamide is unique among similar compounds due to its multiple chiral centers and the resulting enantiomers. Similar compounds isolated from Clausena lansium include various carbazole alkaloids and amide alkaloids, such as clauselansine A and B, which also exhibit neuroprotective properties . this compound stands out due to its specific mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases .

Biological Activity

Clausenamide, a compound derived from the traditional Chinese medicinal plant Clausena lansium, has garnered attention for its diverse biological activities, particularly in the realms of neuroprotection and hepatoprotection. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of both enantiomers of this compound: (-)-clausenamide and (+)-clausenamide.

Chemical Structure and Synthesis

This compound possesses four chiral centers, theoretically allowing for the existence of 16 enantiomers. However, the most studied are (-)-clausenamide and (+)-clausenamide. The synthesis of these enantiomers has been achieved through innovative chemical methodologies, which have facilitated extensive pharmacological studies.

Neuroprotective Properties

Memory Enhancement and Neurodegeneration:

Research indicates that (-)-clausenamide exhibits significant neuroprotective effects, particularly against memory impairments associated with neurodegenerative diseases such as Alzheimer’s disease. In various animal models (including APP-transgenic mice and aged rats), administration of (-)-clausenamide at doses of 5-10 mg/kg resulted in improved learning and memory functions, comparable to established treatments like donepezil .

Mechanisms of Action:

The neuroprotective effects are attributed to several mechanisms:

- Increased NMDA Receptor Density: While (-)-clausenamide does not bind directly to NMDA receptors, it enhances their density and promotes glutamate release .

- Regulation of Tau Protein: It inhibits the hyperphosphorylation of tau protein, thereby preventing neurofibrillary tangle formation—an important pathological feature in Alzheimer’s disease .

- Calcium Signaling: The compound modulates intracellular calcium levels, promoting long-term potentiation (LTP) crucial for memory formation .

Hepatoprotective Effects

Protection Against Drug-Induced Liver Injury:

(+)-clausenamide has shown efficacy in protecting against acetaminophen-induced liver injury by inhibiting ferroptosis—a form of programmed cell death associated with oxidative stress. Studies demonstrated that (+)-clausenamide reduced lipid peroxidation and alleviated hepatic dysfunction in both in vitro and in vivo models .

Mechanisms of Hepatoprotection:

- Nrf2 Pathway Activation: (+)-clausenamide stabilizes Nrf2 by blocking its ubiquitylation, leading to enhanced expression of antioxidant proteins like glutathione peroxidase 4 (GPX4) .

- Reduction of Prostaglandin Endoperoxide Synthase 2: This reduction contributes to its protective effects against liver damage caused by oxidative stress .

Comparative Biological Activity Table

| Activity Type | (-)-Clausenamide | (+)-Clausenamide |

|---|---|---|

| Neuroprotection | Improves learning/memory; inhibits tau hyperphosphorylation | Enhances synaptic plasticity; protects neurons from apoptosis |

| Hepatoprotection | Limited evidence; focus on neuroprotection | Strong evidence; inhibits ferroptosis in liver cells |

| Mechanisms | Modulates NMDA receptors; regulates calcium signaling | Activates Nrf2 pathway; reduces lipid peroxidation |

Case Studies

-

Neuroprotective Efficacy in Alzheimer’s Models:

A study involving APP-transgenic mice showed that treatment with (-)-clausenamide significantly improved cognitive function as assessed by behavioral tests. The compound's ability to enhance synaptic plasticity was linked to increased BDNF levels, crucial for neuronal survival and function . -

Liver Protection Against Acetaminophen Toxicity:

In a controlled study on mice subjected to acetaminophen overdose, treatment with (+)-clausenamide resulted in a marked decrease in liver enzyme levels indicative of hepatotoxicity. Histological analysis revealed reduced necrosis and inflammation compared to untreated controls .

Properties

IUPAC Name |

(3R,4S,5S)-3-hydroxy-5-[(R)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYGSZOQGYRGIP-MWDXBVQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908462 | |

| Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103541-15-7, 109905-95-5 | |

| Record name | Clausenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103541-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clausenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103541157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Clausenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109905955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.